
N'-(methylamino)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(Methylamino)ethanimidamide is an organic compound with the molecular formula C3H9N3 It is a derivative of ethanimidamide, where one of the hydrogen atoms is replaced by a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(Methylamino)ethanimidamide can be synthesized through several methods. One common approach involves the reaction of methylamine with ethanimidamide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of N’-(methylamino)ethanimidamide may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N’-(Methylamino)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of N’-(methylamino)ethanoic acid.
Reduction: Formation of N’-(methylamino)ethanol.
Substitution: Formation of N’-(halomethylamino)ethanimidamide.
Scientific Research Applications
N’-(Methylamino)ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-(methylamino)ethanimidamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler amine with similar reactivity but lacks the ethanimidamide structure.
Ethanimidamide: The parent compound without the methylamino group.
N-Methyl-N-ethylamine: Another derivative with different substituents.
Uniqueness
N’-(Methylamino)ethanimidamide is unique due to its specific structure, which combines the properties of both methylamine and ethanimidamide. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications .
Properties
Molecular Formula |
C3H9N3 |
|---|---|
Molecular Weight |
87.12 g/mol |
IUPAC Name |
N'-(methylamino)ethanimidamide |
InChI |
InChI=1S/C3H9N3/c1-3(4)6-5-2/h5H,1-2H3,(H2,4,6) |
InChI Key |
DCSHJYJZDMEKSG-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=N/NC)/N |
Canonical SMILES |
CC(=NNC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


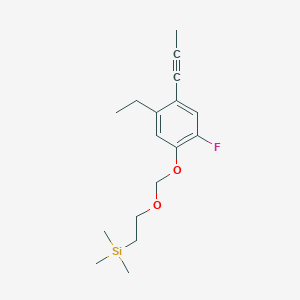
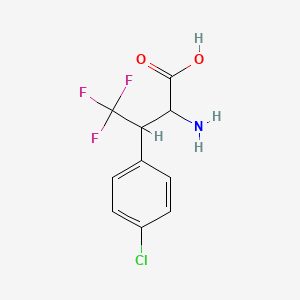

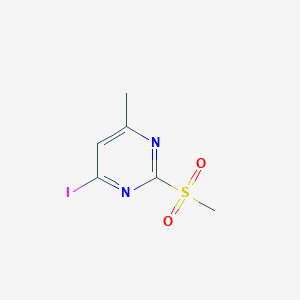


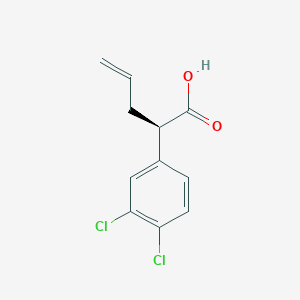
![6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13095280.png)
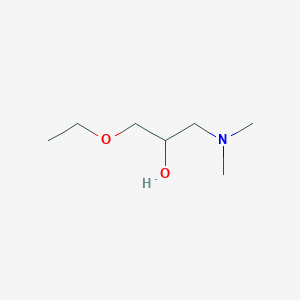
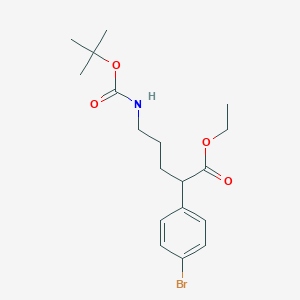

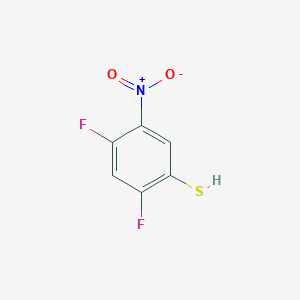
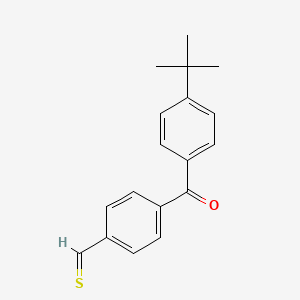
![Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13095338.png)
